3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine is an organic compound characterized by its unique structure, which includes a dioxine ring substituted with methyl and phenyl groups
Vorbereitungsmethoden
The synthesis of 3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzil with 3-methyl-2,2,5,6-tetraphenyl-1,4-dioxane in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Analyse Chemischer Reaktionen
3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Wirkmechanismus
The mechanism of action of 3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine can be compared with other similar compounds, such as:
Tetraphenylcyclopentadienone: Both compounds have phenyl groups, but tetraphenylcyclopentadienone has a cyclopentadienone core, making it structurally different and leading to different chemical properties and applications.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound has a different core structure and is used in catalysis, highlighting the unique applications of this compound in material science.
By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific fields.
Eigenschaften
112983-12-7 | |
Molekularformel |
C29H24O2 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
2-methyl-3,3,5,6-tetraphenyl-2H-1,4-dioxine |
InChI |
InChI=1S/C29H24O2/c1-22-29(25-18-10-4-11-19-25,26-20-12-5-13-21-26)31-28(24-16-8-3-9-17-24)27(30-22)23-14-6-2-7-15-23/h2-22H,1H3 |
InChI-Schlüssel |
GRLQLIRBEDTNHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.